7-Methyltetradec-7-ene

Description

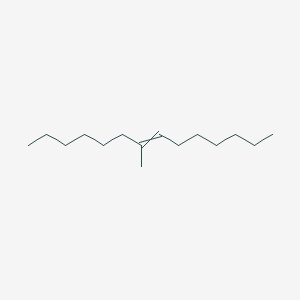

Structure

3D Structure

Properties

CAS No. |

56502-93-3 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

7-methyltetradec-7-ene |

InChI |

InChI=1S/C15H30/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

JBGBKRHWLASEKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C)CCCCCC |

Origin of Product |

United States |

Occurrence and Biosynthesis Pathways

Natural Occurrence of Methyl-Branched Fatty Acids and Alkene Analogues

Methyl-branched fatty acids (MBFAs) and unsaturated hydrocarbons (alkenes) are widely distributed in the microbial world, serving as crucial components of cell membranes and as signaling molecules. Their structural diversity is a testament to the varied metabolic capabilities of microorganisms.

The biosynthesis of methyl-branched fatty acids is a variation of the standard fatty acid synthesis pathway. The key distinction is the incorporation of methylmalonyl-CoA instead of malonyl-CoA by the fatty acid synthase (FASN) enzyme, which introduces a methyl group onto the growing acyl chain. nih.govnih.govportlandpress.com The primers for this synthesis are often derived from branched-chain amino acids like valine, leucine, and isoleucine, which, after transamination and decarboxylation, yield the initial branched structures for elongation. wikipedia.org

Sulfate-reducing bacteria (SRB) are a notable group of microorganisms known to produce a variety of MBFAs. nih.gov These bacteria are vital in anaerobic environments and their lipid profiles can be characteristic of the genus and even the growth conditions. nih.govresearchgate.net For instance, the fatty acid profiles of Desulfovibrio desulfuricans are dominated by branched-chain iso and anteiso fatty acids, regardless of whether they are grown on lactate (B86563) or H₂/CO₂. researchgate.netcardiff.ac.uk In contrast, Desulfobacter species are known to produce 10-methylhexadecanoic acid. nih.gov The production and relative abundance of these branched lipids can be influenced by environmental factors such as temperature. nih.gov

| Bacterial Genus/Species | Type of Methyl-Branched Fatty Acid | Reference |

|---|---|---|

| Desulfovibrio desulfuricans | iso and anteiso fatty acids | researchgate.net, cardiff.ac.uk |

| Desulfobacter hydrogenophilus | 10-methylhexadecanoic acid | nih.gov |

| Desulfobacter sp. | Even-numbered straight-chain acids (primarily), but known to produce MBFAs like 10-methylhexadecanoic acid | nih.gov, researchgate.net |

Microorganisms have evolved several distinct enzymatic strategies to produce alkenes, all of which stem from fatty acid metabolism. frontiersin.orgnih.gov

One major pathway involves the head-to-head condensation of two fatty acid derivatives. This mechanism, observed in bacteria like Pseudomonas maltophilia, involves a Claisen-type condensation followed by reduction, decarboxylation, and decarbonylation steps to form a long-chain alkene. frontiersin.orgnih.govoup.com

A more direct route is the decarboxylation of free fatty acids to form terminal alkenes (α-olefins). This is catalyzed by a unique P450 enzyme known as OleTJE, first discovered in Jeotgalicoccus sp. nih.govfrontiersin.orgnih.gov This enzyme provides a shortcut to alkene synthesis. frontiersin.orgnih.gov Another enzyme, a photodecarboxylase from the alga Chlorella variabilis (CvFAP), can produce alkanes via a similar mechanism using light energy. nih.gov

A third pathway involves an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase/aldehyde decarbonylase (ADO/ADC) . In this two-step process, a fatty acid linked to an acyl carrier protein (ACP) is first reduced to a fatty aldehyde by AAR. The ADC enzyme then cleaves the aldehyde's C-C bond to release an alkane or alkene. frontiersin.orgnih.govnih.gov

| Pathway | Key Enzyme(s) | Substrate | Primary Product Type | Reference |

|---|---|---|---|---|

| Head-to-Head Condensation | Condensing enzymes, reductases, decarboxylases | Fatty acid derivatives | Internal alkenes | frontiersin.org, nih.gov |

| Decarboxylation | OleTJE (P450), CvFAP (photodecarboxylase) | Free fatty acids | Terminal alkenes (α-olefins) | nih.gov, nih.gov |

| Decarbonylation | Acyl-ACP Reductase (AAR), Aldehyde Decarbonylase (ADC) | Acyl-ACP | Alkanes and Alkenes | frontiersin.org, nih.gov, nih.gov |

Biogeochemical Cycling of Methyl-Branched Lipids

Methyl-branched lipids are integral to the biogeochemical cycling of carbon. As components of bacterial cell membranes, they influence membrane fluidity and structure. nih.gov Upon the death of the organisms, these recalcitrant lipids are deposited in sediments, where they can persist for geological timescales.

A prominent example is the class of branched glycerol (B35011) dialkyl glycerol tetraethers (brGDGTs), which are membrane lipids produced by certain bacteria. mdpi.com The structure of these compounds, specifically the number of methyl branches and cyclic moieties, changes in response to environmental conditions like temperature and pH. mdpi.com Scientists have developed indices, such as the Methylation index of Branched Tetraethers (MBT) and the Cyclization ratio of Branched Tetraethers (CBT), based on the relative abundance of different brGDGTs in sediments. These indices serve as powerful proxies for reconstructing past climate and environmental conditions. mdpi.com

The cycle is completed by the microbial degradation of these lipids. Various bacteria, including strains of Pseudomonas, are capable of breaking down methyl-branched fatty acids, returning the carbon to the ecosystem. researchgate.net In higher organisms, specialized metabolic pathways, such as peroxisomal α- and β-oxidation, are responsible for the breakdown of dietary branched-chain lipids. nih.gov

Chemoenzymatic and Biomimetic Approaches for Biosynthetic Pathway Elucidation

Determining the precise sequence of enzymatic reactions that lead to a specific natural product like 7-Methyltetradec-7-ene relies on advanced chemical and biological techniques. Chemoenzymatic and biomimetic approaches are powerful tools for this purpose.

Biomimetic synthesis involves designing and executing laboratory chemical reactions that imitate a proposed biosynthetic step. wikipedia.org This strategy allows researchers to test a "biogenetic hypothesis" by attempting to create a target molecule or a key intermediate under conditions that mimic the cellular environment, thereby providing evidence for or against a proposed pathway. wikipedia.org For example, the biomimetic cyclization of linear polyenes was instrumental in understanding steroid biosynthesis. wikipedia.org

Chemoenzymatic approaches utilize isolated enzymes or engineered microorganisms to perform specific chemical transformations. chemir.com By expressing a candidate gene from a biosynthetic pathway in a host organism like E. coli and providing it with a precursor substrate, scientists can confirm the enzyme's function. chemir.com For instance, the heterologous expression of the OleTJE enzyme conferred the ability to produce terminal olefins to E. coli, confirming its role as a fatty acid decarboxylase. nih.govfrontiersin.org These methods can be used to systematically piece together a biosynthetic pathway by identifying the function of each enzyme involved.

Synthetic Methodologies for 7 Methyltetradec 7 Ene and Its Stereoisomers

Strategies for Carbon-Carbon Double Bond Formation

The formation of the trisubstituted C7=C8 double bond is the key challenge in synthesizing 7-Methyltetradec-7-ene. Several powerful reactions are employed to create this feature with varying degrees of stereocontrol.

Achieving control over the geometry of the double bond to selectively produce either the (E) or (Z) isomer of 7-Methyltetradec-7-ene is a critical aspect of its synthesis. The spatial arrangement of the alkyl groups around the double bond can significantly influence the biological activity of many compounds, particularly insect pheromones.

Several advanced methods exist to control this stereoselectivity:

Modified Wittig Reactions: While the standard Wittig reaction with non-stabilized ylides often favors Z-alkenes, its selectivity can be modest. organic-chemistry.org Modifications such as the Schlosser protocol can be employed to favor the E-isomer by converting the initial kinetic erythro betaine (B1666868) intermediate to the more stable threo betaine before elimination. wikipedia.org Conversely, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) to strongly favor the formation of Z-alkenes. acs.org

Alkyne Reductions: A common strategy involves the synthesis of a 7-methyltetradec-7-yne precursor. Subsequent stereoselective reduction can yield either the (Z) or (E) alkene. The Lindlar catalyst is frequently used for the syn-hydrogenation of alkynes to produce (Z)-alkenes. core.ac.uk Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically accomplish an anti-reduction to yield the (E)-alkene.

Stereoretentive Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be highly stereoselective. For instance, a pre-formed (E)- or (Z)-vinyl borane (B79455) or vinyl halide can be coupled with an appropriate organometallic reagent, preserving the geometry of the double bond in the final product. nih.gov

Olefin metathesis has emerged as a powerful and versatile tool for forming carbon-carbon double bonds, offering high functional group tolerance and often milder reaction conditions compared to classical methods. nih.govresearchgate.net Cross-metathesis (CM) is particularly relevant for the synthesis of 7-Methyltetradec-7-ene. core.ac.uk This reaction would involve the union of two smaller, more readily available alkenes in the presence of a catalyst.

A potential cross-metathesis disconnection for 7-Methyltetradec-7-ene is shown below:

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

| 1-Heptene | 2-Methyl-1-octene | Ruthenium or Molybdenum-based | (E/Z)-7-Methyltetradec-7-ene |

The development of highly active and selective catalysts, such as those developed by Grubbs, Schrock, and Hoveyda, is crucial for the success of these transformations. chemhub.comnih.gov Ruthenium-based catalysts are known for their excellent functional group tolerance, while molybdenum-based catalysts can offer high stereoselectivity, enabling the targeted synthesis of either E or Z isomers. researchgate.netnih.gov A significant challenge in the metathesis of unfunctionalized hydrocarbons is achieving high chemoselectivity and avoiding non-productive side reactions like homocoupling. nih.gov

The Wittig reaction and its variants are cornerstone methods for converting carbonyl compounds into alkenes. wikipedia.orgthermofisher.com To synthesize the trisubstituted 7-Methyltetradec-7-ene, this reaction would involve a ketone and a phosphonium (B103445) ylide.

There are two primary Wittig disconnections:

Route A: Heptan-2-one reacting with heptylidenetriphenylphosphorane.

Route B: Octan-2-one reacting with hexylidenetriphenylphosphorane.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized Ylides (alkyl substituents): These ylides react kinetically and typically yield (Z)-alkenes as the major product. organic-chemistry.org

Stabilized Ylides (e.g., with adjacent ester or ketone groups): These ylides are more stable and react under thermodynamic control, generally producing (E)-alkenes. organic-chemistry.org

A significant improvement over the traditional Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.org The HWE reaction offers two main advantages: the phosphonate reagents are generally more reactive, and the water-soluble phosphate (B84403) byproduct is much easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com

| Reaction | Carbonyl Compound | Phosphorus Reagent | Typical Selectivity |

| Wittig | Heptan-2-one | Heptyltriphenylphosphonium bromide | Z > E (non-stabilized) |

| HWE | Heptan-2-one | Diethyl heptylphosphonate | E >> Z |

The synthesis of alkenes via the reductive opening of epoxides is another viable, albeit less common, strategy. This approach can offer high stereoselectivity. For the synthesis of 7-Methyltetradec-7-ene, a plausible route would involve the preparation of a trisubstituted epoxide, such as 7-methyl-7,8-epoxytetradecane.

The Sharpless epoxidation is a renowned method for the enantioselective synthesis of epoxides from allylic alcohols, which could serve as precursors to the required epoxide. youtube.com Once the epoxide is formed, treatment with specific reagents can lead to its reductive opening to form an alkene. While direct reductive elimination to an alkene is one possibility, a more controlled sequence might involve opening the epoxide with a nucleophile to install one alkyl group, followed by transformation of the resulting alcohol into a leaving group and subsequent elimination.

Organometallic reagents are fundamental to many C-C bond-forming reactions used in alkene synthesis. researchgate.netmsu.edu Their application extends beyond the preparation of Wittig/HWE reagents.

Grignard and Organolithium Reagents: These powerful nucleophiles can be added to ketones (e.g., heptan-2-one) to produce a tertiary alcohol precursor. libretexts.org Subsequent acid-catalyzed dehydration (E1 elimination) would then generate the alkene. However, this method often provides poor regiochemical and stereochemical control, potentially leading to a mixture of alkene isomers.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates are softer nucleophiles that are highly effective in 1,4-conjugate addition reactions and for opening epoxides. gatech.edu They can be used to construct the carbon skeleton in a controlled manner.

Palladium-Catalyzed Cross-Coupling: As mentioned in section 3.1.1, reactions like the Suzuki (organoboron), Negishi (organozinc), and Stille (organotin) couplings are indispensable for stereoselectively forming C(sp²)-C(sp³) bonds. A synthetic strategy could involve coupling an alkyl organometallic reagent (e.g., hexylzinc chloride) with a trisubstituted vinyl halide (e.g., (E)-7-bromo-7-methyloct-7-ene) to construct the final carbon skeleton while retaining the double bond geometry. nih.gov

Synthesis of Methyl-Branched Aliphatic Chains

The construction of the long, methyl-branched carbon chain is a prerequisite for any of the olefination strategies described above. The synthesis of these fragments often relies on building-block approaches where smaller, readily available chiral or achiral pieces are coupled together. sioc-journal.cnoup.com

Key strategies include:

Use of Chiral Pool Starting Materials: Syntheses can begin with naturally occurring, enantiomerically pure compounds that already contain the desired methyl-branched stereocenter.

Asymmetric Alkylation: An enolate of a carboxylic acid derivative or ketone can be alkylated using a chiral auxiliary to introduce the methyl group with high stereocontrol.

Coupling Reactions: Organometallic coupling reactions are frequently used to connect smaller fragments. For example, a Grignard reagent derived from a branched alkyl halide can be coupled with another alkyl halide or tosylate to extend the chain. nih.govnih.gov

These methods allow for the preparation of key intermediates like methyl-branched aldehydes, ketones, phosphonates, or alkyl halides, which then serve as the direct precursors for the carbon-carbon double bond forming reactions. sioc-journal.cn

Strategies for Branch-Point Introduction and Functionalization

The key structural feature of 7-methyltetradec-7-ene is the methyl branch at the C7 position of the alkene. The introduction of this branch point is a critical step in the synthesis. A common and effective strategy involves the reaction of an organometallic reagent with a ketone.

A typical approach involves the use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), reacting with a long-chain ketone like heptan-2-one. This nucleophilic addition to the carbonyl group creates a tertiary alcohol, which serves as a crucial precursor for the alkene. The reaction proceeds as follows:

Heptan-2-one + CH₃MgBr → 2-Methylheptan-2-ol

This method effectively establishes the required C7 methyl branch. The resulting tertiary alcohol is then readily converted to the target alkene through dehydration, a process that involves the elimination of a water molecule to form the double bond.

Alternative strategies for creating the branched carbon center include the use of other organometallic reagents like methyllithium (B1224462) or the reaction of organocuprates with appropriate electrophiles. The choice of method often depends on the desired stereoselectivity and the compatibility with other functional groups present in the molecule.

Functional Group Interconversions for Alkene Precursors

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me In the synthesis of 7-methyltetradec-7-ene, the conversion of precursor functional groups into the final alkene is a pivotal step. Several methods are available, with the Wittig reaction being a prominent choice for its reliability in forming carbon-carbon double bonds. wikipedia.orgnih.gov

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone. wikipedia.org For the synthesis of 7-methyltetradec-7-ene, this could involve the reaction of a C8 phosphonium ylide with a C7 ketone, or vice versa. The nature of the ylide (stabilized or non-stabilized) plays a significant role in determining the stereochemical outcome (E/Z isomerism) of the resulting alkene. nih.govorganic-chemistry.org Non-stabilized ylides, which are more reactive, typically favor the formation of the (Z)-alkene. organic-chemistry.orgorganic-chemistry.org

Another powerful method for alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. This variation of the Wittig reaction uses a phosphonate carbanion and often provides excellent stereocontrol, typically favoring the formation of the (E)-alkene. The HWE reaction is known for its high yields and the ease of removal of the phosphate byproduct.

Dehydration of the tertiary alcohol formed from the Grignard reaction is another direct route to the alkene. This elimination reaction can be catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or achieved under milder conditions using reagents like Martin's sulfurane or the Burgess reagent to control regioselectivity and minimize side reactions.

Below is a table summarizing key olefination reactions applicable to this synthesis:

| Reaction | Precursors | Typical Stereoselectivity | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide + Ketone/Aldehyde | (Z)-alkene with non-stabilized ylides | Wide functional group tolerance. wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion + Ketone/Aldehyde | (E)-alkene favored | Water-soluble byproduct, often higher yielding. |

| Julia-Kocienski Olefination | Heteroaryl sulfone + Ketone/Aldehyde | High (E)-selectivity. mdpi.compreprints.org | Mild conditions and high functional group tolerance. preprints.org |

Total Synthesis Approaches for 7-Methyltetradec-7-ene and Related Analogs

The total synthesis of 7-methyltetradec-7-ene and structurally similar compounds, such as insect pheromones, can be approached through various strategic plans. nih.gov The choice between convergent and linear strategies is a key consideration in the design of an efficient synthesis. nih.gov

Convergent and Linear Synthesis Strategies

For 7-methyltetradec-7-ene, a convergent approach is highly advantageous. For instance, the molecule can be retrosynthetically disconnected at the double bond. One fragment could be a C7 alkyl unit, and the other a C8 unit containing the methyl group. These fragments can be synthesized separately and then coupled using a reaction like the Wittig or HWE reaction. This strategy is commonly employed in the synthesis of insect pheromones, which often share similar structural motifs. nih.gov

| Strategy | Description | Theoretical Overall Yield (90% yield per step) |

|---|---|---|

| Linear | A → B → C → D → E → F → Product | (0.90)⁶ ≈ 53% |

| Convergent | (A→B→C) + (D→E→F) → Product | (0.90)³ x (0.90)³ x 0.90 ≈ 66% |

Reaction Yield Optimization and Scalability Studies

Optimizing reaction yields is crucial for the economic viability and efficiency of a synthesis. For the key steps in the synthesis of 7-methyltetradec-7-ene, such as the Grignard reaction and the olefination step, several parameters can be adjusted to maximize the yield. These include temperature, solvent, concentration of reagents, and the choice of base or catalyst.

For the Wittig reaction, the stereoselectivity and yield can be influenced by the presence of lithium salts, the solvent polarity, and the temperature. nih.gov For instance, salt-free conditions often lead to higher (Z)-selectivity. The Julia-Kocienski olefination is noted for its high (E)-selectivity, and optimization studies have focused on the role of solvents and additives like crown ethers or ammonium (B1175870) salts to enhance yield and selectivity. preprints.org

Scalability refers to the ability to transition a synthesis from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons). This presents several challenges, including:

Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be too expensive or not available in sufficient quantities for large-scale production.

Reaction Conditions: Reactions requiring cryogenic temperatures or high pressures can be difficult and costly to implement on a large scale.

Purification: Chromatographic purification, common in the lab, is often impractical for large quantities. Alternative methods like distillation or crystallization are preferred.

Safety and Environmental Impact: The hazards associated with reagents and the generation of waste are significant concerns in industrial-scale synthesis.

For the synthesis of compounds like 7-methyltetradec-7-ene, particularly if intended for applications like pest management, developing a scalable and cost-effective synthesis is of paramount importance. nih.gov Iron-catalyzed cross-coupling reactions, for example, are being explored as more economical and environmentally friendly alternatives to traditional palladium-catalyzed methods for introducing C=C bonds in pheromone synthesis. nih.gov

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Alkene Reactions Relevant to 7-Methyltetradec-7-ene

Understanding the fundamental reaction mechanisms applicable to alkenes is crucial for predicting the behavior of 7-methyltetradec-7-ene. These reactions typically involve the breaking of the pi (π) bond and the formation of new sigma (σ) bonds.

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org The π bond of the alkene acts as a nucleophile, attacking an electrophile. pressbooks.pub This process generally proceeds through a two-step mechanism involving a carbocation intermediate. pressbooks.pub

In the case of 7-methyltetradec-7-ene, the addition of a generic electrophile (E-Nu) would begin with the attack of the π bond on the electrophile (E+). This would form a tertiary carbocation, as the positive charge would be stabilized by the three alkyl groups attached to one of the double-bonded carbons. The subsequent attack by the nucleophile (Nu-) on the carbocation would complete the addition.

However, the rate of electrophilic addition to tetrasubstituted alkenes like 7-methyltetradec-7-ene can be significantly slower than for less substituted alkenes due to steric hindrance, which impedes the approach of the electrophile.

Table 1: Predicted Products of Electrophilic Addition to 7-Methyltetradec-7-ene

| Reactant | Predicted Major Product | Mechanism Notes |

|---|---|---|

| HBr | 7-Bromo-7-methyltetradecane | Proceeds through the most stable tertiary carbocation intermediate. |

| H₂O/H⁺ | 7-Methyltetradecan-7-ol | Acid-catalyzed hydration, also forming a tertiary carbocation. |

Free radical reactions offer an alternative pathway for the functionalization of alkenes. libretexts.org For instance, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism. pharmaguideline.com This leads to an anti-Markovnikov addition product, where the bromine atom adds to the less substituted carbon. pharmaguideline.com

For 7-methyltetradec-7-ene, both carbons of the double bond are trisubstituted. The radical addition would proceed through the formation of the more stable tertiary radical intermediate. The regiochemical outcome would depend on the relative stability of the two possible tertiary radicals, which in this case would be very similar, potentially leading to a mixture of products. The steric hindrance of the tetrasubstituted double bond can also affect the rate of radical additions. researchgate.net

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgebsco.com The ene reaction is a type of pericyclic reaction that involves an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). msu.edu 7-Methyltetradec-7-ene has multiple allylic hydrogens, making it a potential candidate for ene reactions.

In a hypothetical ene reaction with an enophile like maleic anhydride, a new carbon-carbon bond would form, accompanied by the transfer of an allylic hydrogen and a shift of the double bond. These reactions are characterized by their high stereospecificity. msu.edu

The position of the double bond in 7-methyltetradec-7-ene can potentially be shifted through isomerization reactions. Transition metal catalysts are often employed for such transformations. acs.org For instance, certain catalysts can facilitate the migration of the double bond to a thermodynamically more stable position. However, as a tetrasubstituted alkene, 7-methyltetradec-7-ene is already in a highly stable isomeric form.

Recent advances have also described contra-thermodynamic isomerization, which can move the double bond to a less stable position. acs.orgorganic-chemistry.orgresearchgate.net This is often achieved through photoredox catalysis, involving radical intermediates and a metal cocatalyst. organic-chemistry.org

Transformations Involving the Methyl Branch and Alkene Moiety

The interplay between the methyl group and the double bond in 7-methyltetradec-7-ene is a key factor in determining the selectivity of its reactions.

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org

In the context of 7-methyltetradec-7-ene, which is an unsymmetrical tetrasubstituted alkene, reactions that create new stereocenters will have to be considered. For example, in an electrophilic addition, the formation of a carbocation intermediate which is planar would lead to the nucleophile attacking from either face. If the starting material were chiral, this could lead to a mixture of diastereomers. libretexts.orgchemistrysteps.com

The regioselectivity of addition reactions is largely governed by the stability of the intermediate carbocation or radical. For 7-methyltetradec-7-ene, both carbons of the double bond would lead to tertiary intermediates, but the electronic and steric differences between a methyl group and a hexyl group versus a hexyl group and another alkyl chain would subtly influence which carbon is more likely to be attacked.

Table 2: Illustrative Regio- and Stereochemical Outcomes for Reactions of 7-Methyltetradec-7-ene

| Reaction Type | Reagents | Expected Regioselectivity | Expected Stereoselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Addition of boron to the less sterically hindered carbon (C-8). | Syn-addition of H and OH. |

| Epoxidation | m-CPBA | Not applicable (forms an epoxide ring). | Syn-addition of oxygen. Can form a mixture of enantiomers. |

Influence of Steric and Electronic Factors on Reactivity Profiles

The reactivity of an alkene is intrinsically linked to the stability of the carbocation intermediate formed during electrophilic addition reactions. The methyl group on the C-7 carbon of 7-methyltetradec-7-ene exerts a significant influence on its reactivity.

Electronic Factors: The methyl group is an electron-donating group due to hyperconjugation. This inductive effect increases the electron density of the π-bond, making the alkene more nucleophilic and thus more reactive towards electrophiles. When an electrophile attacks the double bond, it will preferentially add to the less substituted carbon (C-8) to form the more stable tertiary carbocation at C-7. This regioselectivity is a direct consequence of the stabilization of the positive charge by the electron-donating methyl group and the adjacent alkyl chains.

Steric Factors: Steric hindrance plays a crucial role in dictating the accessibility of the double bond to incoming reagents. The long alkyl chains (a hexyl group on one side and a heptyl group on the other) surrounding the trisubstituted double bond create a sterically congested environment. This bulkiness can impede the approach of large or bulky reagents, thereby influencing the rate and stereochemical outcome of reactions. For instance, reactions involving bulky catalysts or reagents may proceed slower compared to reactions with less sterically hindered alkenes.

Catalytic Reactions of 7-Methyltetradec-7-ene

Catalysis offers a powerful means to achieve selective and efficient transformations of alkenes. Both transition metal catalysis and organocatalysis have been employed to functionalize and modify carbon-carbon double bonds.

Transition Metal Catalysis for Functionalization

Transition metal catalysis provides a versatile platform for the functionalization of alkenes, enabling the formation of a wide array of chemical bonds. While specific studies on 7-methyltetradec-7-ene are limited, general principles of transition metal-catalyzed alkene functionalization can be applied. These reactions often proceed through intermediates where the alkene coordinates to the metal center, followed by various transformations such as insertion, cross-coupling, or metathesis.

For a trisubstituted alkene like 7-methyltetradec-7-ene, transition metal-catalyzed reactions can be tailored to achieve specific outcomes. For example, palladium-catalyzed reactions are widely used for C-C and C-heteroatom bond formation. The regioselectivity of such reactions would be influenced by both the electronic nature of the double bond and the steric demands of the catalyst's ligand sphere.

| Catalyst Type | Potential Functionalization Reaction | Expected Outcome for 7-Methyltetradec-7-ene |

| Palladium (Pd) | Heck Reaction | Arylation or vinylation at the less substituted position of the double bond. |

| Ruthenium (Ru) | Olefin Metathesis | Cross-metathesis with other alkenes, leading to new substituted alkenes. |

| Rhodium (Rh) | Hydroformylation | Addition of a formyl group and a hydrogen atom across the double bond, typically with regioselectivity influenced by ligand choice. |

| Iridium (Ir) | C-H Borylation | Direct conversion of a C-H bond to a C-B bond, potentially at positions allylic to the double bond. |

Table 1: Potential Transition Metal-Catalyzed Functionalizations of 7-Methyltetradec-7-ene

The choice of metal, ligands, and reaction conditions is critical in controlling the chemo-, regio-, and stereoselectivity of these transformations.

Organocatalysis in Alkene Modifications (e.g., DBU-mediated processes)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in synthetic chemistry. For alkene modifications, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can mediate various transformations. DBU is a strong, sterically hindered base that can facilitate elimination reactions to form alkenes or act as a catalyst in other processes. researchgate.net

While direct DBU-mediated modifications of a simple alkene like 7-methyltetradec-7-ene are not common, DBU is frequently employed in reactions involving functionalized alkenes or in multi-step sequences where an alkene is an intermediate. For instance, DBU can be used to promote Michael additions to α,β-unsaturated carbonyl compounds, a reaction that proceeds via the formation of a nucleophile that then attacks the alkene. nih.gov

In the context of 7-methyltetradec-7-ene, DBU could potentially be involved in isomerization reactions under certain conditions, although this would likely require the presence of activating functional groups in proximity to the double bond. A more relevant application is in processes where a precursor to 7-methyltetradec-7-ene is treated with DBU to induce an elimination reaction to form the double bond.

Furthermore, DBU is utilized as a co-catalyst in some metal-free alkene functionalization reactions. For example, in the diboration of alkenes, a combination of a diol and DBU can catalyze the addition of a diboron (B99234) reagent across the double bond. nih.gov This process transforms the alkene into a vicinal diboronate, which is a versatile intermediate for further synthetic manipulations.

| Reagent/Catalyst | Type of Reaction | Role of DBU | Potential Application |

| DBU | Elimination | Base | Formation of the alkene from a suitable precursor (e.g., an alkyl halide). |

| DBU/Diol | Diboration | Co-catalyst | Conversion of the alkene to a vicinal diboronate. nih.gov |

Table 2: Potential DBU-Mediated Processes Related to 7-Methyltetradec-7-ene

The utility of DBU in these contexts highlights the broad scope of organocatalysis in modern organic synthesis.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Methyltetradec-7-ene, both ¹H and ¹³C NMR would provide critical data for structural verification.

In a ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The olefinic proton at the C8 position is expected to appear as a triplet in the downfield region, characteristic of protons on a double bond. The methyl group attached to the double bond (C7-methyl) would produce a singlet, while the protons on the carbon adjacent to the double bond (allylic protons at C6 and C9) would also show distinct signals. The remaining methylene (B1212753) and terminal methyl protons of the alkyl chains would appear as overlapping multiplets in the upfield region.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The two sp² hybridized carbons of the double bond (C7 and C8) would be readily identifiable by their characteristic downfield shifts. The carbon of the C7-methyl group would appear as a distinct signal in the aliphatic region. The remaining sp³ hybridized carbons of the long alkyl chains would produce a series of signals in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. COSY would reveal proton-proton coupling relationships, for instance, between the olefinic proton and the adjacent methylene protons. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methyltetradec-7-ene Note: These are estimated values based on standard chemical shift prediction models. Actual experimental values may vary.

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 8 | Olefinic CH | ~5.10 (t) | ~124.5 |

| 7 | Quaternary C= | - | ~135.0 |

| C7-Methyl | CH₃ | ~1.60 (s) | ~16.0 |

| 6, 9 | Allylic CH₂ | ~1.95-2.05 (m) | ~30-40 |

| Alkyl Chain | CH₂ | ~1.20-1.40 (m) | ~22-32 |

| 1, 14 | Terminal CH₃ | ~0.88 (t) | ~14.0 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For a volatile compound like 7-Methyltetradec-7-ene, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique used.

In the mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₃₀), which is 210.3. The fragmentation pattern is dictated by the stability of the resulting carbocations. A prominent fragmentation pathway for alkenes is allylic cleavage—the breaking of the bond adjacent to the double bond. This would lead to the formation of stable allylic carbocations. Cleavage of the C5-C6 bond or the C9-C10 bond would be expected to produce significant fragment ions. The resulting spectrum would show a series of fragment ions separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of 7-Methyltetradec-7-ene Note: The relative abundance of fragments depends on the ionization energy and specific instrumentation.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₅H₃₀]⁺ | Molecular Ion (M⁺) |

| 125 | [C₉H₁₇]⁺ | Allylic cleavage at C5-C6 |

| 97 | [C₇H₁₃]⁺ | Allylic cleavage at C9-C10 |

| 83, 69, 55, 41 | [CₙH₂ₙ₋₁]⁺ | Further fragmentation of alkyl chains |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 7-Methyltetradec-7-ene would be characterized by absorptions corresponding to its alkene and alkane moieties.

The key diagnostic peaks would include the C=C stretching vibration for the trisubstituted double bond, which is expected to be a weak to medium intensity peak. The C-H stretching vibrations for the sp²-hybridized carbon of the double bond would appear at a frequency just above 3000 cm⁻¹, distinguishing it from the C-H stretches of the sp³-hybridized carbons of the alkyl chains, which appear just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for 7-Methyltetradec-7-ene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C | Stretch | ~1670 - 1680 | Weak to Medium |

| =C-H | Stretch | ~3010 - 3030 | Medium |

| -C-H (CH₃, CH₂) | Stretch | ~2850 - 2960 | Strong |

| -C-H (CH₂, CH₃) | Bend | ~1375 - 1465 | Medium |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 7-Methyltetradec-7-ene from reaction mixtures or natural extracts and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and polarity of the compound and its matrix.

Gas Chromatography (GC) for Volatile Compound Analysis

Given its volatility, Gas Chromatography (GC) is the ideal technique for the analysis of 7-Methyltetradec-7-ene. The compound is vaporized and passed through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

For a nonpolar compound like 7-Methyltetradec-7-ene, a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), would be used. The retention time (t_R) would depend on the column temperature program, carrier gas flow rate, and column length. A temperature-programmed analysis, where the column temperature is gradually increased, would be employed to ensure good peak shape and resolution from any impurities. The purity of the sample can be determined by integrating the area of the peak corresponding to 7-Methyltetradec-7-ene and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

While GC is generally preferred for a compound of this nature, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative scale purification or for analyzing samples containing non-volatile impurities.

Due to the nonpolar nature of 7-Methyltetradec-7-ene, reversed-phase HPLC would be the method of choice. This technique utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. For this compound, a mobile phase consisting of solvents like acetonitrile (B52724) or methanol, potentially mixed with a small amount of water or other organic modifiers, would be used. The compound would be strongly retained on the column and would require a high percentage of organic solvent for elution. Detection is typically achieved using a refractive index detector (RID) or a UV detector at a low wavelength, as the molecule lacks a strong chromophore.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.orgchemistryhall.com It allows for the qualitative assessment of a reaction mixture, helping to determine when the starting materials have been consumed and the desired product has formed. youtube.com For the synthesis of an alkene like 7-Methyltetradec-7-ene, which may be formed through reactions such as a Wittig reaction or metathesis, TLC is an invaluable tool.

Principle and Application: The technique is based on the differential partitioning of components in a mixture between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent). youtube.com In the context of a 7-Methyltetradec-7-ene synthesis, a small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the pure starting material(s). rsc.org

The plate is then placed in a chamber with a suitable solvent system. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com Since 7-Methyltetradec-7-ene is a non-polar hydrocarbon, a non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, would be appropriate.

Reaction Monitoring: The progress of the reaction is tracked by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, 7-Methyltetradec-7-ene. youtube.com To aid in identification, a "co-spot," where the reaction mixture and the starting material are spotted on top of each other, is often used to confirm if the reactant spot in the mixture lane is indeed the starting material. libretexts.orgrochester.edu The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and helps in identifying the components.

The following interactive table illustrates a hypothetical TLC monitoring experiment for the synthesis of 7-Methyltetradec-7-ene.

| Time Point | Starting Material Lane (Rf) | Reaction Mixture Lane (Rf values) | Product Lane (Rf) | Status |

| T = 0 hr | 0.45 | 0.45 | 0.70 | Reaction initiated |

| T = 2 hr | 0.45 | 0.45 (intense), 0.70 (faint) | 0.70 | In progress |

| T = 4 hr | 0.45 | 0.45 (faint), 0.70 (intense) | 0.70 | Nearing completion |

| T = 6 hr | 0.45 | 0.70 | 0.70 | Reaction complete |

Screening Applications: TLC is also employed in screening applications, for instance, to quickly analyze fractions from a column chromatography purification of 7-Methyltetradec-7-ene to identify which fractions contain the pure product. mdpi.com Furthermore, in the context of pheromone research, where related long-chain alkenes are common, TLC can be used for the initial, rapid screening of extracts to detect the presence of compounds with specific polarities before proceeding to more advanced analytical techniques. mdpi.comnih.gov

Analytical Method Validation and Quality Assurance in Chemical Analysis

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netglobalresearchonline.net It is a mandatory requirement for quality assurance, ensuring the reliability, consistency, and accuracy of analytical data. demarcheiso17025.com For a compound like 7-Methyltetradec-7-ene, any quantitative method (e.g., GC-MS) used for its analysis in a quality control setting must be thoroughly validated. rsc.org

The validation process involves evaluating several key performance characteristics, often defined by guidelines from the International Council for Harmonisation (ICH). globalresearchonline.netmdpi.com

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eugavinpublishers.com For 7-Methyltetradec-7-ene, this would involve demonstrating that the analytical signal is free from interference from synthetic precursors or isomers.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration data.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value. globalresearchonline.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.netmdpi.com

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netmdpi.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage. gavinpublishers.com

The following table summarizes these essential validation parameters.

| Parameter | Definition | Typical Acceptance Criterion |

| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98-102% |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 |

| Robustness | Resistance to small changes in method parameters. | No significant change in results. |

By rigorously validating analytical methods, laboratories ensure that the data generated for 7-Methyltetradec-7-ene is reliable and fit for its intended purpose, which is a cornerstone of quality assurance in chemical analysis. demarcheiso17025.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of 7-Methyltetradec-7-ene. These calculations involve solving the Schrödinger equation for the molecule to obtain its wavefunction and energy.

The electronic structure of 7-Methyltetradec-7-ene is fundamental to understanding its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to determine the distribution of electrons within the molecule and to calculate its energetic properties.

Key parameters that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For 7-Methyltetradec-7-ene, the presence of the double bond significantly influences the energies of these frontier orbitals.

Energetic profiles, including the heat of formation and strain energy, can also be calculated. These values provide insights into the thermodynamic stability of different isomers (E/Z) of 7-Methyltetradec-7-ene.

Table 1: Calculated Electronic Properties of (E)-7-Methyltetradec-7-ene

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | 0.088 | 2.39 |

| HOMO-LUMO Gap | 0.323 | 8.78 |

Note: The data in this table is illustrative and based on typical values for similar alkenes, calculated using DFT at the B3LYP/6-31G(d) level of theory.

Quantum chemical calculations are invaluable for mapping out potential reaction pathways for 7-Methyltetradec-7-ene. By calculating the potential energy surface, researchers can identify the most likely routes for chemical reactions, such as addition reactions at the double bond or oxidation processes.

Transition state analysis allows for the determination of the energy barriers (activation energies) for these reactions. The geometry of the transition state, the highest energy point along the reaction coordinate, can be optimized to understand the structural changes that occur during the reaction. This information is crucial for predicting reaction rates and understanding reaction mechanisms at a molecular level. For instance, the mechanism of electrophilic addition of a halogen to the double bond of 7-Methyltetradec-7-ene can be elucidated, including the formation of a cyclic halonium ion intermediate.

Quantum chemical calculations can predict various spectroscopic properties of 7-Methyltetradec-7-ene, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR spectra. These calculations are based on the magnetic shielding of the nuclei by the surrounding electron density.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to predict the infrared and Raman spectra. These calculations help in identifying the characteristic vibrational modes of the molecule, such as the C=C stretching and C-H bending modes associated with the double bond and the methyl group.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the UV-Vis absorption spectrum. For an alkene like 7-Methyltetradec-7-ene, the primary electronic transition of interest would be the π → π* transition of the double bond.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 7-Methyltetradec-7-ene

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=C Stretch | Alkene | 1655 |

| =C-H Bend | Alkene | 965 (trans) |

| C-H Stretch | Methyl | 2960 |

| C-H Bend | Methyl | 1450 |

Note: The data in this table is illustrative and represents typical calculated frequencies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 7-Methyltetradec-7-ene over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal information about conformational changes, flexibility, and interactions with other molecules.

The long aliphatic chains of 7-Methyltetradec-7-ene allow for a high degree of conformational flexibility. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. By simulating the molecule at different temperatures, researchers can understand how thermal energy influences its shape and flexibility.

Analysis of the trajectories from MD simulations can reveal the range of motion of different parts of the molecule. For example, the torsional angles along the carbon backbone can be monitored to characterize the flexibility of the alkyl chains. The presence of the methyl group and the double bond will introduce specific conformational preferences and restrictions that can be quantified through these simulations.

MD simulations are particularly useful for studying how 7-Methyltetradec-7-ene interacts with other molecules, including solvent molecules and other molecules of the same compound. By placing the molecule in a simulated box of solvent (e.g., water, hexane), the simulations can model the solvation process and calculate properties such as the solvation free energy.

These simulations can also provide insights into the nature of intermolecular forces, such as van der Waals interactions, that govern the bulk properties of 7-Methyltetradec-7-ene. By simulating a system with multiple molecules, it is possible to study aggregation behavior and the formation of micelles or other self-assembled structures, if applicable. The radial distribution function can be calculated to understand the local ordering of solvent molecules around the solute.

Force Field Development and Validation for Large-Scale Simulations

The study of 7-Methyltetradec-7-ene through large-scale molecular dynamics (MD) simulations necessitates the use of a precise and reliable force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms, enabling the simulation of molecular motion. wikipedia.orguiuc.edu For a relatively non-complex molecule like 7-Methyltetradec-7-ene, a classical, all-atom force field is typically developed and validated to ensure that the simulations accurately reflect its real-world behavior.

The development process for a molecule-specific or transferable force field for long-chain alkenes involves several critical steps. Initially, the functional forms for various interactions are chosen. These typically include terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic forces). wikipedia.orguiuc.edu Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and AMBER (Assisted Model Building with Energy Refinement) provide well-established functional forms that can be parameterized for new molecules. acs.orgresearchgate.net

Parameterization is the core of force field development. For 7-Methyltetradec-7-ene, this involves determining the specific values for force constants, equilibrium geometries (bond lengths and angles), torsional energy barriers, and non-bonded interaction parameters (Lennard-Jones parameters and partial atomic charges). wikipedia.org This process often follows a hierarchical approach:

Quantum Mechanics (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on 7-Methyltetradec-7-ene or smaller, representative fragments. These calculations provide crucial data on the molecule's geometry, vibrational frequencies, and the energy profiles of dihedral angle rotations, particularly around the C-C single bonds adjacent to the double bond and within the alkyl chains.

Parameter Fitting: The parameters of the force field are then systematically adjusted to reproduce the QM data. For instance, dihedral potential parameters are optimized to match the rotational energy profiles calculated by QM. acs.org Similarly, Lennard-Jones parameters (σ and ε) and partial atomic charges are fine-tuned to replicate bulk properties. acs.org

Validation is a crucial final step to ensure the force field's accuracy and transferability. This involves running MD simulations of 7-Methyltetradec-7-ene in the liquid phase and comparing the simulated bulk properties against experimental data. Key properties for validation include:

Density

Heat of vaporization

Phase transition temperatures acs.org

If discrepancies are found, the parameters, particularly the non-bonded parameters, are iteratively refined until the simulation results show good agreement with experimental values. acs.org The table below illustrates a hypothetical set of optimized torsional and Lennard-Jones parameters for key atom types in 7-Methyltetradec-7-ene, based on a generic parameterization scheme.

| Parameter Type | Atom(s) Involved | Value | Description |

| Torsional Dihedral | C_sp2 - C_sp3 - C_sp3 - C_sp3 | V1=0.5, V2=0.1, V3=1.2 (kcal/mol) | Defines the energy barrier for rotation around the single bond adjacent to the central double bond. |

| Torsional Dihedral | C_sp3 - C_sp2 = C_sp2 - C_sp3 | V2=15.0 (kcal/mol) | Represents the high energy barrier for rotation around the C=C double bond, maintaining its Z-configuration. |

| Lennard-Jones (σ) | C (sp3, methyl) | 3.50 Å | The finite distance at which the inter-particle potential is zero for a methyl carbon. |

| Lennard-Jones (ε) | C (sp3, methyl) | 0.066 kcal/mol | The depth of the potential well, indicating the strength of the van der Waals attraction. |

| Lennard-Jones (σ) | C (sp2, alkene) | 3.55 Å | The van der Waals diameter for a carbon atom involved in the double bond. |

| Lennard-Jones (ε) | C (sp2, alkene) | 0.070 kcal/mol | The potential well depth for an alkene carbon, reflecting its specific attractive forces. |

| Partial Charge | H (bonded to sp3 C) | +0.09 e | A small positive charge on hydrogens in the alkyl chains, derived from charge fitting. |

| Partial Charge | C (sp2, alkene) | -0.15 e | A small negative charge on the carbons of the double bond, reflecting its electron density. |

Note: The data in this table is illustrative and represents typical values for a hydrocarbon force field. Actual parameters would be derived from specific QM calculations and experimental data fitting for 7-Methyltetradec-7-ene.

Cheminformatics and Data Analysis in Chemical Research

Cheminformatics provides the tools to analyze and model the relationships between chemical structure and biological activity, which is particularly relevant for insect pheromones like 7-Methyltetradec-7-ene. nih.gov By quantifying molecular properties, researchers can develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to understand how structural variations affect a pheromone's efficacy. pensoft.net

For 7-Methyltetradec-7-ene, a cheminformatics analysis would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. They can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices (e.g., Kier & Hall indices), molecular connectivity, and counts of specific structural features.

3D Descriptors: Requiring the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

In the context of pheromone research, these descriptors are used to build QSAR models that correlate the structural features of a set of related compounds with their observed biological activity (e.g., electroantennographic response or behavioral attraction). pensoft.netnih.gov For example, a study might investigate a series of analogues of 7-Methyltetradec-7-ene with variations in chain length, methyl group position, or double bond location.

The data analysis workflow typically involves:

Data Set Compilation: A dataset is assembled containing the chemical structures of the pheromone analogues and their corresponding measured biological activities.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can offer valuable insights into the key molecular features that govern the activity of 7-Methyltetradec-7-ene as a pheromone. For instance, the model might reveal that specific aspects of molecular shape, lipophilicity (e.g., calculated LogP), or the electronic properties around the double bond are critical for receptor binding and subsequent signaling. pensoft.net This knowledge can guide the design of more potent or selective synthetic analogues for use in pest management strategies. nih.gov

The interactive table below presents a selection of calculated molecular descriptors for 7-Methyltetradec-7-ene and two hypothetical analogues to illustrate the data used in such analyses.

| Compound Name | Structure | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Rotatable Bonds |

| 7-Methyltetradec-7-ene | C15H30 | 210.40 | 7.2 | 0.0 | 10 |

| (Z)-Tetradec-7-ene | C14H28 | 196.38 | 6.8 | 0.0 | 9 |

| 7,8-Dimethyltetradec-7-ene | C16H32 | 224.43 | 7.6 | 0.0 | 9 |

This table contains data calculated for 7-Methyltetradec-7-ene and hypothetical related compounds to demonstrate the types of descriptors used in cheminformatics and QSAR studies.

Despite a comprehensive search for scientific information, detailed research findings specifically on the chemical ecology and interorganismal interactions of 7-Methyltetradec-7-ene are not available in the public domain. Consequently, it is not possible to construct an article that adheres to the provided outline with the required level of scientific accuracy and detail focused solely on this compound.

General principles of chemical ecology involve semiochemicals, which are signaling chemicals used for communication. These are broadly categorized as follows:

Pheromones: Used for intraspecific communication, such as attracting mates or signaling alarm.

Allomones: Benefit the emitter but not the receiver, such as a plant's defensive chemical that deters an herbivore.

Kairomones: Benefit the receiver but not the emitter, for example, a scent from a prey animal that a predator uses to locate it.

Synomones: Benefit both the emitter and the receiver, such as floral scents that attract pollinators.

These chemical signals are fundamental to the interactions between organisms in various ecological systems, including:

Plant-Insect Interactions: Plants produce a vast array of volatile and non-volatile compounds to defend against herbivores or to attract pollinators and the natural enemies of herbivores.

Microbe-Host Interactions: Chemical signaling is crucial for establishing symbiotic or pathogenic relationships between microbes and their hosts.

Intraspecific and Interspecific Communication: Animals use chemical cues to find mates, establish territories, and warn others of danger. These signals can sometimes be intercepted by other species (e.g., predators or parasitoids), leading to interspecific communication.

While these concepts are well-established in the field of chemical ecology, specific research detailing the role of 7-Methyltetradec-7-ene within these contexts could not be located. Therefore, the creation of a detailed article as per the requested outline is not feasible at this time.

Chemical Ecology and Interorganismal Interactions

Biosynthesis and Perception Mechanisms of Chemical Cues in Organisms

The production and detection of chemical signals are fundamental processes in the life of many organisms, governing behaviors from mating to foraging. The compound 7-Methyltetradec-7-ene, a methyl-branched alkene, serves as a crucial semiochemical in various insect species. Its biosynthesis and perception involve a series of specialized biochemical and neurological pathways.

The biosynthesis of methyl-branched hydrocarbons like 7-Methyltetradec-7-ene is intrinsically linked to fatty acid metabolism. In insects, these compounds are typically synthesized in specialized cells such as oenocytes. The carbon backbone is assembled through the fatty acid synthase (FAS) pathway. The process begins with a primer, which can be a common acetyl-CoA or a more complex precursor derived from amino acid catabolism. The chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.

A key step in the formation of 7-Methyltetradec-7-ene is the incorporation of a methyl group. This is achieved by substituting a malonyl-CoA with a methylmalonyl-CoA during the chain elongation process. The position of the methyl branch is determined by the specific timing of this substitution. Following the formation of the methylated fatty acyl-CoA, a desaturase enzyme introduces a double bond at the 7th position of the carbon chain. The final step in the biosynthesis is often a decarboxylation reaction, which removes the carboxyl group and results in the hydrocarbon pheromone. The stereochemistry of the methyl group and the configuration of the double bond (cis or trans) are critical for the biological activity of the pheromone and are controlled by the high specificity of the enzymes involved in the biosynthetic pathway.

The perception of 7-Methyltetradec-7-ene by other organisms is a complex process that begins at the olfactory organs, typically the antennae in insects. The insect antenna is covered in sensory hairs called sensilla, which house the olfactory receptor neurons (ORNs). These neurons are responsible for detecting chemical cues from the environment.

The process of perception can be summarized in the following steps:

Adsorption and Transport: Molecules of 7-Methyltetradec-7-ene enter the sensilla through pores in the cuticle and dissolve in the sensillar lymph. Odorant-binding proteins (OBPs) present in the lymph are thought to play a role in solubilizing the hydrophobic pheromone molecules and transporting them to the receptors on the dendritic membrane of the ORNs.

Receptor Binding: The pheromone molecule binds to a specific olfactory receptor (OR) protein located on the membrane of the ORN. Insect ORs are a distinct family of ligand-gated ion channels. The binding of 7-Methyltetradec-7-ene to its specific OR is a highly selective process, often dependent on the precise structure and stereochemistry of the molecule.

Signal Transduction: The binding of the pheromone to the OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This results in a flux of ions across the neuronal membrane, causing a depolarization of the neuron and the generation of an action potential.

Signal Processing: The electrical signal is then transmitted along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the axons of ORNs that express the same type of receptor converge on specific spherical structures called glomeruli. This spatial organization of information is crucial for the brain to process and interpret the olfactory signal, ultimately leading to a specific behavioral response, such as attraction to a potential mate.

| Key Biosynthetic Step | Enzyme/Protein Class | Function |

| Chain Elongation | Fatty Acid Synthase (FAS) | Builds the carbon backbone of the molecule. |

| Methylation | Fatty Acid Synthase (FAS) | Incorporates a methyl group from methylmalonyl-CoA. |

| Desaturation | Desaturase | Creates a double bond at a specific position. |

| Decarboxylation | Decarboxylase | Removes the carboxyl group to form the hydrocarbon. |

| Perception Stage | Key Component | Function |

| Transport | Odorant-Binding Proteins (OBPs) | Solubilize and transport the pheromone to the receptor. |

| Detection | Olfactory Receptors (ORs) | Bind specifically to the pheromone molecule. |

| Signal Transduction | Ion Channels | Generate an electrical signal in the neuron. |

| Signal Processing | Antennal Lobe Glomeruli | Organize and interpret the olfactory information. |

Application of Chemical Ecology Principles in Ecological Management Strategies

The understanding of how organisms synthesize and perceive chemical cues like 7-Methyltetradec-7-ene has significant practical applications, particularly in the realm of integrated pest management (IPM). IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The use of semiochemicals, including pheromones like 7-Methyltetradec-7-ene, is a cornerstone of modern IPM programs, offering a more targeted and environmentally benign alternative to broad-spectrum pesticides.

The application of 7-Methyltetradec-7-ene in ecological management primarily revolves around the manipulation of insect behavior. Several strategies are employed:

Monitoring and Surveillance: Synthetic versions of 7-Methyltetradec-7-ene can be used as bait in traps to monitor the presence and population density of a specific pest species. This information is crucial for making informed decisions about the timing and necessity of other control measures, preventing unnecessary pesticide applications. Early detection of an infestation can also enable a more rapid and effective response.

Mass Trapping: This strategy involves deploying a large number of pheromone-baited traps throughout an area to capture a significant portion of the male population of a pest species. By removing a large number of males, the chances of females successfully mating are reduced, leading to a decline in the pest population over time.

Mating Disruption: This technique involves permeating the atmosphere of a crop field or orchard with a synthetic pheromone. The high concentration of the pheromone makes it difficult for male insects to locate the natural pheromone plumes released by females, thus disrupting their mating behavior. This method is highly specific to the target pest and has minimal impact on non-target organisms.

The use of semiochemicals like 7-Methyltetradec-7-ene in IPM offers several advantages over conventional pesticide use. These compounds are often effective at very low concentrations and are highly species-specific, reducing the risk to beneficial insects, wildlife, and humans. Furthermore, because they rely on manipulating behavior rather than causing direct mortality, the development of resistance in pest populations is generally slower than with traditional insecticides.

However, the successful implementation of pheromone-based management strategies requires a thorough understanding of the target pest's biology and behavior, as well as the ecological context in which it exists. Factors such as the timing of application, the density of traps or dispensers, and the presence of other chemical cues in the environment can all influence the effectiveness of these methods.

| IPM Strategy | Mechanism of Action | Primary Goal |

| Monitoring | Attraction to baited traps | Assess pest population levels and distribution. |

| Mass Trapping | Removal of a large number of individuals | Reduce the overall pest population. |

| Mating Disruption | Confusion of mate-seeking behavior | Prevent reproduction and population growth. |

Environmental Fate and Transformation

Degradation Pathways in Diverse Environmental Compartments

Detailed degradation pathways for 7-Methyltetradec-7-ene in various environmental compartments have not been documented. Research on analogous long-chain alkenes suggests that both biological and non-biological processes would contribute to its breakdown.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Specific data on the photolysis and hydrolysis of 7-Methyltetradec-7-ene is not available. Unsaturated aliphatic hydrocarbons are generally not susceptible to hydrolysis under typical environmental conditions. chempedia.info However, the presence of a double bond makes them potentially susceptible to photolysis, especially in the presence of photosensitizers in surface waters or on soil surfaces. nih.gov The rate of photolysis would depend on factors such as light intensity and the presence of other chemical species in the environment. Unsaturated hydrocarbons can also react with atmospheric oxidants like hydroxyl radicals. noaa.gov

Identification and Characterization of Environmental Transformation Products and Metabolites

There is no information available on the environmental transformation products and metabolites of 7-Methyltetradec-7-ene. Based on general alkene metabolism, potential initial transformation products could include epoxides, diols, and alcohols, which would then be further metabolized. epa.gov Identifying and characterizing these products would require specific laboratory studies using techniques like gas chromatography-mass spectrometry (GC-MS).

Adsorption, Desorption, and Mobility in Environmental Matrices (e.g., Soil, Sediment)

The adsorption, desorption, and mobility of 7-Methyltetradec-7-ene in soil and sediment have not been experimentally determined. As a long-chain hydrocarbon, it is expected to have low water solubility and a high affinity for organic matter in soil and sediment. This would result in a high organic carbon-water (B12546825) partitioning coefficient (Koc), suggesting low mobility. Compounds with high Koc values tend to be strongly adsorbed to soil particles and are less likely to leach into groundwater.

Volatilization and Atmospheric Transport Processes

Specific data on the volatilization and atmospheric transport of 7-Methyltetradec-7-ene are not available. Its volatility will be determined by its vapor pressure and Henry's Law constant. Long-chain hydrocarbons generally have lower vapor pressures and are less volatile than shorter-chain compounds. However, volatilization from soil and water surfaces could still be a relevant environmental transport pathway. epa.gov Once in the atmosphere, it could be subject to long-range transport and degradation by atmospheric oxidants.

Environmental Monitoring and Analytical Challenges for Detection and Quantification

There are no established environmental monitoring programs or specific analytical methods for 7-Methyltetradec-7-ene. The detection and quantification of this compound in complex environmental matrices like soil, water, and air would likely involve methods used for other volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs).

Analytical approaches would typically involve sample extraction followed by instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) would be a suitable technique for its identification and quantification due to its volatility and the ability of MS to provide structural information for confirmation. Challenges in analysis could include co-elution with other hydrocarbons present in the sample and the need for certified reference standards for accurate quantification.

Table 2: Potential Analytical Techniques for 7-Methyltetradec-7-ene